Benzoquinonium dibromide
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Overview
Description
Benzoquinonium dibromide is a chemical compound known for its role as an inhibitor of acetylcholine receptors and ganglion. It is particularly effective in activating nicotinic single channels while blocking open channels at neuronal acetylcholine receptors . This compound is characterized by its red solid appearance and has the molecular formula C34H50Br2N4O2 .
Preparation Methods
The synthesis of benzoquinonium dibromide involves the reaction of 3,6-dioxocyclohexa-1,4-diene-1,4-diyl with azanediyl and N-benzyl-N,N-diethylpropan-1-aminium bromide . The reaction conditions typically require a controlled environment to ensure the correct formation of the compound. Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
Benzoquinonium dibromide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one atom or group in the molecule with another atom or group, often facilitated by catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Benzoquinonium dibromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving acetylcholine receptors.
Mechanism of Action
Benzoquinonium dibromide acts as an antagonist to nicotinic acetylcholine receptors, with an IC50 of 0.46 μM . It blocks neuromuscular and ganglionic transmission by inhibiting the binding of acetylcholine to its receptors. This inhibition prevents the normal transmission of nerve impulses, leading to a blockade of neuromuscular and ganglionic activity .
Comparison with Similar Compounds
Benzoquinonium dibromide is unique in its ability to activate nicotinic single channels while blocking open channels at neuronal acetylcholine receptors . Similar compounds include:
Curare: Another nicotinic acetylcholine receptor antagonist, but with different binding properties.
Hexamethonium: A ganglionic blocker with a different mechanism of action.
Mecamylamine: A non-selective, non-competitive antagonist of nicotinic acetylcholine receptors.
These compounds share some similarities with this compound but differ in their specific mechanisms and applications .
Properties
Molecular Formula |
C34H50Br2N4O2 |
---|---|
Molecular Weight |
706.6 g/mol |
IUPAC Name |
benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium;dibromide |
InChI |
InChI=1S/C34H48N4O2.2BrH/c1-5-37(6-2,27-29-17-11-9-12-18-29)23-15-21-35-31-25-34(40)32(26-33(31)39)36-22-16-24-38(7-3,8-4)28-30-19-13-10-14-20-30;;/h9-14,17-20,25-26H,5-8,15-16,21-24,27-28H2,1-4H3;2*1H |
InChI Key |
DVQZHWAYOLXTHE-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3.[Br-].[Br-] |
Origin of Product |
United States |
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